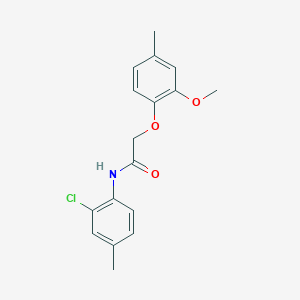
Tri(naphthalen-1-yl)(p-tolyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(naphthalen-1-yl)(p-tolyl)silane is an organosilicon compound with the molecular formula C37H28Si It consists of a silicon atom bonded to three naphthalen-1-yl groups and one p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(naphthalen-1-yl)(p-tolyl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with p-tolylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tri(naphthalen-1-yl)(p-tolyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The naphthalen-1-yl or p-tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Tri(naphthalen-1-yl)(p-tolyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Tri(naphthalen-1-yl)(p-tolyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The naphthalen-1-yl and p-tolyl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in different chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tri(naphthalen-1-yl)silane
- Tri(p-tolyl)silane
- Phenyltri(p-tolyl)silane
Uniqueness
Tri(naphthalen-1-yl)(p-tolyl)silane is unique due to the combination of naphthalen-1-yl and p-tolyl groups bonded to the silicon atom. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Propiedades
Fórmula molecular |
C37H28Si |
|---|---|
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
(4-methylphenyl)-trinaphthalen-1-ylsilane |
InChI |
InChI=1S/C37H28Si/c1-27-23-25-31(26-24-27)38(35-20-8-14-28-11-2-5-17-32(28)35,36-21-9-15-29-12-3-6-18-33(29)36)37-22-10-16-30-13-4-7-19-34(30)37/h2-26H,1H3 |
Clave InChI |
LZDMYAGBXSYOFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


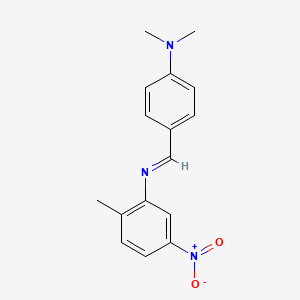

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)

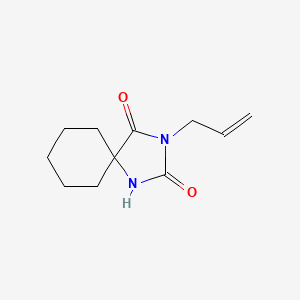
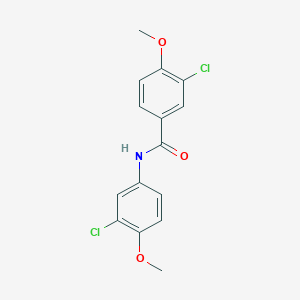
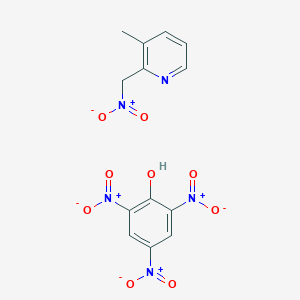
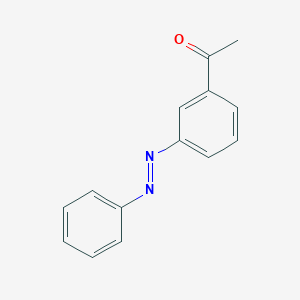


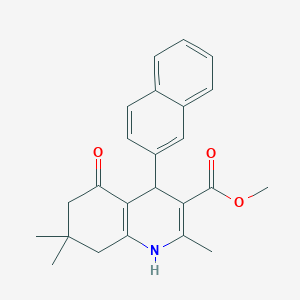
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)
